7-hydroxy-3-(3-methoxyphenoxy)-8-[(morpholin-4-yl)methyl]-4H-chromen-4-one
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Overview
Description
7-hydroxy-3-(3-methoxyphenoxy)-8-[(morpholin-4-yl)methyl]-4H-chromen-4-one is a complex organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of a hydroxy group, a methoxyphenoxy group, and a morpholin-4-ylmethyl group attached to the chromen-4-one core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-hydroxy-3-(3-methoxyphenoxy)-8-[(morpholin-4-yl)methyl]-4H-chromen-4-one typically involves multi-step organic reactions. One common method involves the condensation of appropriate starting materials under controlled conditions. For example, the Pechmann condensation reaction can be employed to form the chromen-4-one core structure . This involves the reaction of resorcinol with ethyl acetoacetate in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
7-hydroxy-3-(3-methoxyphenoxy)-8-[(morpholin-4-yl)methyl]-4H-chromen-4-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The chromen-4-one core can be reduced to form dihydro derivatives.
Substitution: The methoxyphenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group can yield a chromenone derivative, while reduction can produce a dihydrochromenone compound.
Scientific Research Applications
7-hydroxy-3-(3-methoxyphenoxy)-8-[(morpholin-4-yl)methyl]-4H-chromen-4-one has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-hydroxy-3-(3-methoxyphenoxy)-8-[(morpholin-4-yl)methyl]-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. For example, it may exert its effects by modulating the activity of enzymes or receptors involved in oxidative stress and inflammation . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 7-hydroxy-3-(3-methoxyphenoxy)-8-[(morpholin-4-yl)methyl]-4H-chromen-4-one include other chromen-4-one derivatives and compounds with similar functional groups, such as:
- 3-hydroxy-3-((3-methyl-4-nitroisoxazol-5-yl)methyl)indolin-2-one
- 3-[2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]propyl β-D-glucopyranoside
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups and the resulting chemical properties. This makes it particularly valuable for specific applications in scientific research and industry.
Properties
IUPAC Name |
7-hydroxy-3-(3-methoxyphenoxy)-8-(morpholin-4-ylmethyl)chromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO6/c1-25-14-3-2-4-15(11-14)28-19-13-27-21-16(20(19)24)5-6-18(23)17(21)12-22-7-9-26-10-8-22/h2-6,11,13,23H,7-10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXVYVULZJGLXHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OC2=COC3=C(C2=O)C=CC(=C3CN4CCOCC4)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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